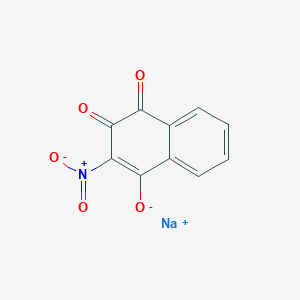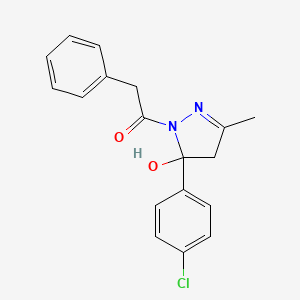
methyl N-(2,4-dichlorobenzoyl)valinate
説明
Methyl N-(2,4-dichlorobenzoyl)valinate, also known as DCFH-DA, is a fluorescent dye that is used in scientific research to measure reactive oxygen species (ROS) levels in cells. ROS are highly reactive molecules that can cause damage to cells, leading to various diseases and conditions. DCFH-DA is a widely used tool in studying oxidative stress and the mechanisms of diseases related to it.
作用機序
Methyl N-(2,4-dichlorobenzoyl)valinate is a non-fluorescent molecule that is taken up by cells and converted into DCFH by cellular esterases. DCFH is then oxidized by ROS to form the highly fluorescent DCF molecule, which can be detected using fluorescence microscopy or spectroscopy.
Biochemical and Physiological Effects:
methyl N-(2,4-dichlorobenzoyl)valinate has been shown to have no significant biochemical or physiological effects on cells or tissues, making it a safe and reliable tool for measuring ROS levels.
実験室実験の利点と制限
One of the main advantages of methyl N-(2,4-dichlorobenzoyl)valinate is its high sensitivity and specificity for measuring ROS levels. It is also relatively easy to use and can be used in a variety of experimental settings. However, it is important to note that methyl N-(2,4-dichlorobenzoyl)valinate can be affected by a variety of factors, including pH, temperature, and the presence of other molecules. It is also important to use appropriate controls when using methyl N-(2,4-dichlorobenzoyl)valinate to ensure accurate measurements.
将来の方向性
There are many potential future directions for research involving methyl N-(2,4-dichlorobenzoyl)valinate. One area of interest is the development of new fluorescent dyes that can measure specific types of ROS. Another area of interest is the use of methyl N-(2,4-dichlorobenzoyl)valinate in combination with other tools, such as gene editing technologies, to study the mechanisms of oxidative stress in cells. Additionally, there is potential for the use of methyl N-(2,4-dichlorobenzoyl)valinate in clinical settings, such as the diagnosis and treatment of diseases related to oxidative stress.
科学的研究の応用
Methyl N-(2,4-dichlorobenzoyl)valinate is used in a wide range of scientific research applications, including studies on cancer, cardiovascular disease, neurodegenerative diseases, and aging. It is a valuable tool for measuring ROS levels in cells and tissues, which can provide insight into the mechanisms of these diseases and potential treatment options.
特性
IUPAC Name |
methyl 2-[(2,4-dichlorobenzoyl)amino]-3-methylbutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2NO3/c1-7(2)11(13(18)19-3)16-12(17)9-5-4-8(14)6-10(9)15/h4-7,11H,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDZZZOBGIZHNHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)NC(=O)C1=C(C=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[(2,4-dichlorobenzoyl)amino]-3-methylbutanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(4-benzyl-2,2-dimethyltetrahydro-2H-pyran-4-yl)ethyl]-N-(4-methoxybenzyl)propanamide](/img/structure/B4885006.png)
![2-ethyl-5-{6-[ethyl(3-methylphenyl)amino]-3-pyridazinyl}benzenesulfonamide](/img/structure/B4885007.png)
![N~2~-(3-methoxyphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4885013.png)

![methyl 3-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4885017.png)

![3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1-(4-methoxyphenyl)-1-propanone](/img/structure/B4885033.png)
![2,6-bis{4-[(4-aminophenyl)sulfonyl]phenyl}pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B4885037.png)


![3-(2-nitrophenyl)-2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B4885047.png)
![4-[(1-carboxypropyl)thio]benzoic acid](/img/structure/B4885056.png)

